molecular formula C11H10N2O2S2 B2712706 Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate CAS No. 338978-70-4

Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate

Cat. No. B2712706
CAS RN: 338978-70-4
M. Wt: 266.33
InChI Key: LUOWYNSRDKTBKK-UHFFFAOYSA-N
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Description

“Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate” is a chemical compound with the molecular formula C11H10N2O3S2 . It is a derivative of 4-methyl-1,2,3-thiadiazole .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiadiazole ring attached to a benzenecarboxylate group via a sulfanyl linkage . The thiadiazole ring also has a methyl group attached to it .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 282.34 .

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate and similar compounds have been studied for their potential applications in photodynamic therapy, particularly in the treatment of cancer. A study on new zinc phthalocyanine derivatives, which are related to the structure of interest, highlighted their high singlet oxygen quantum yield. These properties make such compounds suitable as Type II photosensitizers in photodynamic therapy, potentially offering a pathway for cancer treatment through the generation of singlet oxygen to kill cancerous cells without harming the surrounding healthy tissue (Pişkin, Canpolat, & Öztürk, 2020).

Metal–Organic Frameworks (MOFs)

Research on metal–organic frameworks (MOFs) using similar thiadiazole derivatives as ligands demonstrates the versatility of these compounds in constructing complex structures. The creation of copper metal–organic systems through altering the substituent positions of new flexible carboxylate ligands showcases the potential of thiadiazole derivatives in the design and synthesis of novel MOFs. These frameworks have applications in catalysis, gas storage, and separation technologies, indicating the broad utility of these compounds in materials science (Dai et al., 2009).

Antimicrobial and Antifungal Properties

Compounds structurally related to this compound have been explored for their antimicrobial and antifungal properties. A study demonstrated the synthesis of derivatives showing sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests potential applications in developing new antimicrobial and antifungal agents (Sych et al., 2019).

Molecular Organization and Aggregation Studies

Further research into the molecular aggregation of thiadiazole derivatives in various solvents has shed light on their potential for creating organized molecular structures. Studies on molecular aggregation induced by solvent effects have implications for the design of advanced materials with tailored properties, including light-emitting diodes and sensors (Matwijczuk et al., 2016).

Coordination Chemistry and Organometallic Materials

The coordinating behavior of thiadiazole derivatives with transition metal ions has been explored, demonstrating their utility in the synthesis of organometallic materials. This research has led to the development of crystalline copper(I) π-complexes, showcasing the potential of thiadiazole derivatives in coordination chemistry and the synthesis of materials with novel electronic and photophysical properties (Ardan et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

methyl 2-(4-methylthiadiazol-5-yl)sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c1-7-11(17-13-12-7)16-9-6-4-3-5-8(9)10(14)15-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOWYNSRDKTBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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